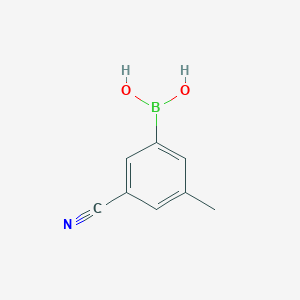

3-Cyano-5-methylphenylboronic acid

Description

Properties

IUPAC Name |

(3-cyano-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWMWRQDWIZJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Cyano-5-methylphenylboronic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of 3-Cyano-5-methylphenylboronic acid, a key building block in modern organic synthesis. Arylboronic acids are indispensable reagents, particularly for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[1][2] This document offers a detailed, field-proven protocol for the synthesis of this compound via a lithiation-borylation pathway, explains the rationale behind critical experimental steps, and outlines a comprehensive characterization strategy using modern analytical techniques. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this versatile intermediate.

Strategic Approach to Synthesis

The synthesis of arylboronic acids can be approached through several established methodologies. The most prevalent include the reaction of organometallic reagents (Grignard or organolithium) with borate esters and palladium-catalyzed borylation of aryl halides.[3][4]

-

Palladium-Catalyzed Borylation: This method offers excellent functional group tolerance and often uses stable, commercially available reagents like bis(pinacolato)diboron (B₂pin₂).[5] However, it requires expensive palladium catalysts and ligands.

-

Organometallic Routes: The classic approach involves forming an organolithium or Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate at low temperatures.[1] The lithiation-borylation sequence is particularly effective for substrates that can be readily halogen-metal exchanged or deprotonated.[6][7]

For the synthesis of this compound, we have selected the lithiation-borylation of 3-bromo-5-methylbenzonitrile. This pathway is highly efficient, cost-effective, and provides a direct route to the desired product. The cyano and methyl groups are stable under the reaction conditions, and the low-temperature requirement ensures high selectivity and minimizes side reactions.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the selected synthetic pathway, from starting material to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step is critical for achieving high yield and purity.

Reagents and Equipment

-

3-Bromo-5-methylbenzonitrile

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Sodium hydroxide (NaOH), 2 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, inert atmosphere setup (Nitrogen or Argon), low-temperature thermometer, separatory funnel.

Synthesis Procedure

Causality: The entire procedure must be conducted under strictly anhydrous and inert conditions. Organolithium reagents are extremely reactive towards water and oxygen.

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add 3-bromo-5-methylbenzonitrile (e.g., 5.0 g, 25.5 mmol) and dissolve in anhydrous THF (100 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

n-BuLi Addition: Add n-butyllithium (2.5 M in hexanes, 10.7 mL, 26.8 mmol, 1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Expert Insight: Slow addition is crucial to prevent localized heating, which can lead to side reactions. A slight excess of n-BuLi ensures complete conversion of the starting material.

-

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium intermediate.

-

Borylation: Add triisopropyl borate (7.0 mL, 30.6 mmol, 1.2 eq) dropwise via syringe over 15 minutes, again maintaining the temperature at -78 °C.

-

Expert Insight: The borate ester is added after the aryllithium has formed to prevent direct reaction between n-BuLi and the borate. An excess of the borate ensures the aryllithium is fully trapped.

-

-

Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then remove the cooling bath and allow it to warm slowly to room temperature overnight (approx. 16 hours). This allows the intermediate boronate complex to form completely.[8]

Workup and Purification

Causality: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate into boroxines.[9] An acid-base extraction is a highly effective alternative that leverages the acidic nature of the B(OH)₂ group.[10][11]

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl (50 mL). Stir vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Acid-Base Purification: Wash the combined organic layers with water (50 mL) and then extract the crude boronic acid into an aqueous basic solution by adding 2 M NaOH (3 x 40 mL).

-

Expert Insight: This step is critical for purity. The boronic acid forms a water-soluble boronate salt, leaving non-acidic organic impurities behind in the ethyl acetate layer.[10]

-

-

Re-acidification: Combine the aqueous basic extracts and cool in an ice bath. Carefully re-acidify with 2 M HCl until the pH is ~2. A white precipitate of the pure boronic acid should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold hexanes to aid drying.

-

Drying: Dry the product under high vacuum to yield this compound as a white powder.

Comprehensive Characterization

Validation of the product's identity and purity is paramount. The following techniques provide a complete analytical profile.

Spectroscopic Data Summary

| Technique | Functional Group/Proton | Expected Chemical Shift / Frequency |

| ¹H NMR (400 MHz, DMSO-d₆) | B(OH )₂ | ~8.2 ppm (broad singlet) |

| Aromatic H | ~7.8 - 8.0 ppm (multiplets/singlets) | |

| CH ₃ | ~2.4 ppm (singlet) | |

| ¹³C NMR (101 MHz, DMSO-d₆) | Aromatic C -B | ~135-140 ppm (often not observed) |

| Aromatic C | ~125-140 ppm | |

| C ≡N | ~118 ppm | |

| C H₃ | ~21 ppm | |

| ¹¹B NMR (128 MHz, DMSO-d₆) | B (OH)₂ | ~28-32 ppm (broad singlet)[12][13] |

| IR Spectroscopy (ATR) | O-H stretch (boronic acid) | ~3300-3400 cm⁻¹ (broad)[14] |

| C-H stretch (aromatic/aliphatic) | ~2900-3100 cm⁻¹ | |

| C≡N stretch (nitrile) | ~2225-2235 cm⁻¹ | |

| B-O stretch | ~1340-1360 cm⁻¹ (strong)[15] | |

| Mass Spectrometry (ESI-) | [M-H]⁻ | m/z 159.96 |

Analytical Interpretation

-

NMR Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ is diagnostic. A characteristic broad singlet for the two acidic protons of the B(OH)₂ group is expected to appear downfield.[16] The aromatic region will show distinct signals for the three protons on the phenyl ring, and a sharp singlet for the methyl group will appear upfield. ¹¹B NMR provides unambiguous confirmation of the boronic acid, with a single broad peak in the characteristic region for trigonal boron species.[13]

-

IR Spectroscopy: The IR spectrum confirms the presence of key functional groups. A strong, sharp peak around 2230 cm⁻¹ is definitive for the cyano group. A very broad absorption centered around 3300 cm⁻¹ corresponds to the O-H stretching of the boronic acid, while a strong band around 1350 cm⁻¹ is indicative of the B-O bond.[14][15]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₈H₈BNO₂), the expected exact mass is 161.06.[17] Electrospray ionization in negative mode (ESI-) is often effective for boronic acids, showing a prominent [M-H]⁻ ion.[18][19]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, enabling the synthesis of complex biaryl structures.[20][21] This reaction is fundamental to the development of new pharmaceuticals and organic electronic materials.

Catalytic Cycle Diagram

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol

A typical Suzuki coupling using this compound would involve reacting it with an aryl halide (e.g., 4-bromopyridine) in the presence of a palladium catalyst (like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand) and a base (such as K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or DME).[22] The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[20]

Conclusion

This guide has presented a robust and well-validated methodology for the synthesis and characterization of this compound. By employing a classic lithiation-borylation strategy and a rigorous acid-base purification protocol, this valuable synthetic intermediate can be prepared in high purity. The detailed characterization data provides a clear benchmark for product validation, ensuring its suitability for demanding applications such as Suzuki-Miyaura cross-coupling reactions. The principles and techniques outlined herein are broadly applicable and serve as a reliable foundation for researchers in synthetic and medicinal chemistry.

References

- Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. RSC Publishing.

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]

-

Preparation of primary arylamines from aryl halides and arylboronic acid. ResearchGate. Available from: [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. Available from: [Link]

-

Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. WordPress.com. Available from: [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH. Available from: [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. Available from: [Link]

- Process for purification of boronic acid and its derivatives. Google Patents.

-

How to purify boronic acids/boronate esters?. ResearchGate. Available from: [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available from: [Link]

-

Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation Methodology. Europe PMC. Available from: [Link]

-

THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign. Available from: [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Available from: [Link]

-

Ortho lithiation-in situ borylation of substituted morpholine benzamides. ResearchGate. Available from: [Link]

-

This compound. CRO SPLENDID LAB. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Organic Chemistry Portal. Available from: [Link]

-

Suzuki reaction. Wikipedia. Available from: [Link]

-

Supporting Information. ScienceOpen. Available from: [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. University of Arizona. Available from: [Link]

- Method for producing 2-cyanophenylboronic acid derivative. Google Patents.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

The Suzuki Reaction. Harvard University. Available from: [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available from: [Link]

-

(3-Amino-5-cyanophenyl)boronic acid. PubChem. Available from: [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. Available from: [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. Available from: [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Semantic Scholar. Available from: [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available from: [Link]

-

Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. PMC - PubMed Central. Available from: [Link]

-

Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. SciSpace. Available from: [Link]

Sources

- 1. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. scispace.com [scispace.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

- 13. mdpi.com [mdpi.com]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. splendidlab.in [splendidlab.in]

- 18. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-5-methylphenylboronic acid, a specialized organoboron compound, has emerged as a significant building block in modern synthetic and medicinal chemistry. Its unique structural features, combining a boronic acid moiety with a cyano and a methyl group on the phenyl ring, confer specific reactivity and properties that are highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its stability, handling, and key applications, particularly in the realm of drug discovery and development. The strategic placement of the electron-withdrawing cyano group and the electron-donating methyl group influences the electronic nature of the boronic acid, impacting its reactivity in crucial transformations such as the Suzuki-Miyaura cross-coupling reaction.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its behavior in various chemical environments and are crucial for reaction optimization, purification, and formulation.

| Property | Value | Source |

| CAS Number | 1451391-42-6 | [][3][4][5][6][7][8] |

| Molecular Formula | C₈H₈BNO₂ | [3][5] |

| Molecular Weight | 160.97 g/mol | [5] |

| Appearance | White powder | [3] |

| Purity | ≥99% | [3] |

| Melting Point | Data not available; for the related 3-cyanophenylboronic acid: 298 °C (dec.) | |

| Boiling Point | Predicted: 375.5 ± 52.0 °C | |

| Density | Predicted: 1.20 ± 0.1 g/cm³ | |

| pKa | Data not available; The pKa of a boronic acid is typically around 9, but is influenced by substituents. Electron-withdrawing groups like the cyano group tend to decrease the pKa, making the compound more acidic.[9][10] | |

| Solubility | Data not available; Phenylboronic acids generally exhibit solubility in many polar organic solvents and have poor solubility in nonpolar solvents like hexanes.[11] The presence of the polar cyano group may enhance solubility in polar solvents. |

Stability, Handling, and Storage

Arylboronic acids, while more stable than many other organometallic reagents, require careful handling to prevent degradation. The primary decomposition pathways include oxidation and protodeboronation, particularly under harsh pH conditions.[12]

Key Considerations for Stability:

-

Oxidation: The boron-carbon bond is susceptible to oxidative cleavage. To mitigate this, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or in solution.

-

Protodeboronation: This process, the cleavage of the C-B bond by a proton source, can be accelerated in both acidic and basic aqueous solutions. The rate of protodeboronation is generally slowest around pH 5 for many arylboronic acids.[13]

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible upon the addition of water.

Recommended Handling and Storage:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Refrigeration is often recommended to maintain long-term stability.[14]

-

Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation of dust.[12][15] Avoid contact with strong oxidizing agents and strong acids.[14]

Experimental Protocols for Physicochemical Characterization

The following sections outline detailed methodologies for determining key physicochemical properties of this compound. The rationale behind the experimental choices is provided to offer a deeper understanding of the principles involved.

Determination of Solubility

The solubility of a compound is a critical parameter for its application in synthesis and pharmacology. A common method to determine solubility is the shake-flask method, which involves equilibrating the solid compound with a solvent and then quantifying the dissolved concentration.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed vial. The excess solid ensures that the solution becomes saturated.

-

Equilibration: Place the vial in a shaker or agitator at a constant and recorded temperature. Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the maximum amount of solute has dissolved.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the withdrawn aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any suspended solid particles. This step is crucial to prevent overestimation of the solubility.

-

Quantification: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument. Quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Determination of Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound and is essential for understanding its behavior in different pH environments, which is particularly important in drug development for predicting absorption and distribution. For boronic acids, the pKa corresponds to the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate.[10] Potentiometric titration is a common and reliable method for pKa determination.

Experimental Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination of this compound via potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in high-purity water. If solubility is an issue, a co-solvent system (e.g., water-methanol) can be used, though this will yield an apparent pKa (pKaapp).

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the boronic acid solution in a jacketed beaker to maintain a constant temperature, and stir the solution gently with a magnetic stir bar.

-

Titration Procedure: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording it along with the volume of titrant added.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. The aromatic protons will appear as a characteristic pattern of signals in the aromatic region (typically δ 7-8.5 ppm). The methyl protons will appear as a singlet in the aliphatic region (around δ 2.5 ppm). The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. The chemical shift is sensitive to the coordination state of the boron atom. For a neutral trigonal boronic acid, the ¹¹B NMR signal is typically observed around δ 28-33 ppm. Upon formation of the tetrahedral boronate anion, the signal shifts upfield to around δ 3-9 ppm.[17]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the cyano carbon.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹).

-

Aromatic C-H stretching (above 3000 cm⁻¹).

-

C≡N stretching of the cyano group (a sharp band around 2220-2240 cm⁻¹).

-

Aromatic C=C stretching (in the 1450-1600 cm⁻¹ region).

-

B-O stretching (a strong band around 1310-1380 cm⁻¹).

-

-

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a versatile building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[18] This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the pharmaceutical industry to construct the carbon skeletons of drug candidates.[18][19]

The presence of the cyano and methyl groups on the phenyl ring allows for the introduction of this specific substituted aryl moiety into a target molecule. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its pharmacological properties. The electron-withdrawing nature of the cyano group can influence the electronic properties of the resulting biaryl product, potentially affecting its binding affinity to a biological target.

Boronic acids themselves have gained significant attention as pharmacophores in drug design.[20] The ability of the boronic acid group to form reversible covalent bonds with active site serine residues in enzymes has led to the development of potent enzyme inhibitors.[20] While this compound is primarily used as a synthetic intermediate, the broader class of arylboronic acids is being explored for a range of therapeutic applications, including anticancer and antibacterial agents.[19]

References

Sources

- 1. chemscene.com [chemscene.com]

- 3. rongna.lookchem.com [rongna.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. splendidlab.in [splendidlab.in]

- 6. jk-sci.com [jk-sci.com]

- 7. env.go.jp [env.go.jp]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 1801916-87-9|(3-Cyano-2-fluoro-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

3-Cyano-5-methylphenylboronic acid CAS number and molecular structure

An In-Depth Technical Guide to 3-Cyano-5-methylphenylboronic acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its core chemical identity, including its CAS number and molecular structure, and present its physicochemical properties in a clear, comparative format. This document outlines a standard synthetic methodology, purification protocols, and characterization techniques, explaining the scientific rationale behind each step. Furthermore, we explore its critical applications, particularly its role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of drug discovery for forging carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Chemical Identity and Core Properties

This compound is a bifunctional organic compound featuring both a nitrile (-C≡N) and a boronic acid [-B(OH)₂] group. This unique combination makes it a highly valuable intermediate, where the boronic acid moiety serves as a handle for cross-coupling reactions and the cyano group can be retained or transformed into other functional groups, such as amines or carboxylic acids.

Key Identifiers and Physicochemical Data

The fundamental properties of this reagent are summarized below, providing essential information for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 1451391-42-6 | [1][2][][4] |

| Molecular Formula | C₈H₈BNO₂ | [1][][4] |

| Molecular Weight | 160.97 g/mol | [][4][5] |

| Appearance | Typically a white powder | [1] |

| Purity | ≥99% (Varies by supplier) | [1] |

| Storage | Store in a dry, dark, and ventilated place; recommended 2-8°C | [1][5] |

| Synonyms | (3-cyano-5-methylphenyl)boronic acid, 3-Methyl-5-cyanophenylboronic acid | [1][] |

Molecular Structure and Mechanistic Insights

The utility of this compound in synthesis is directly derived from its molecular architecture.

Caption: 2D molecular structure of this compound.

Caption: 2D molecular structure of this compound.

Structural Rationale for Reactivity

-

The Boronic Acid Group [-B(OH)₂]: This functional group is the cornerstone of its reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electrophilic boron atom facilitates a key step in the catalytic cycle known as transmetalation, where the aryl group is transferred to the palladium center. This process is fundamental for the formation of new C-C bonds, a critical transformation in the synthesis of complex organic molecules.[6] Boronic acids are generally stable, less toxic than many other organometallic reagents, and their byproducts are often easily removed, which is a significant advantage in pharmaceutical synthesis.

-

The Cyano Group (-C≡N): The nitrile is a versatile and relatively unreactive functional group under typical Suzuki coupling conditions, making it an excellent "spectator" that can be carried through a synthetic sequence. Its presence offers strategic advantages, as it can be subsequently hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings, providing a gateway to a diverse range of molecular scaffolds.

-

The Methyl Group (-CH₃): The methyl substituent on the phenyl ring influences the electronic properties and steric profile of the molecule. It can play a role in modulating the binding affinity of a final drug candidate with its biological target by occupying a specific hydrophobic pocket.

Synthesis and Characterization

While numerous proprietary methods exist, a general and well-established approach to synthesizing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.

Generalized Synthetic Pathway

The following diagram illustrates a plausible and common synthetic route starting from 3-bromo-5-methylbenzonitrile. This method leverages the formation of an organolithium species for subsequent borylation.

Sources

- 1. This compound, CasNo.1451391-42-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 2. echemi.com [echemi.com]

- 4. splendidlab.in [splendidlab.in]

- 5. biosynth.com [biosynth.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Cyano-5-methylphenylboronic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Cyano-5-methylphenylboronic acid (CAS No. 1451391-42-6), a key building block in medicinal chemistry and organic synthesis.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but the underlying scientific principles and field-proven methodologies for acquiring and interpreting high-quality spectroscopic data.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₈BNO₂, belongs to the versatile class of arylboronic acids.[1][2] These compounds are pivotal reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The presence of a cyano (-C≡N) group and a methyl (-CH₃) group on the phenyl ring provides specific electronic and steric properties, making this molecule a valuable synthon for creating complex molecular architectures, particularly in the development of novel pharmaceutical agents. The cyano moiety, for instance, can act as a hydrogen bond acceptor or be further transformed into other functional groups, influencing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Accurate and unambiguous characterization of this starting material is a cornerstone of robust scientific research and development. This guide provides the essential spectroscopic data (NMR, IR, and MS) and the rationale behind the analytical techniques employed to ensure the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the presence of all functional groups.

¹H NMR Spectroscopy

Rationale for Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the aromatic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the ability to observe the exchangeable protons of the boronic acid group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Data Presentation: Expected ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | Singlet | 2H | B(OH)₂ |

| ~7.9 (s) | Singlet | 1H | Ar-H |

| ~7.8 (s) | Singlet | 1H | Ar-H |

| ~7.7 (s) | Singlet | 1H | Ar-H |

| ~2.4 (s) | Singlet | 3H | -CH₃ |

Interpretation of ¹H NMR Spectrum:

-

Boronic Acid Protons (B(OH)₂): A broad singlet is anticipated around 8.2 ppm, corresponding to the two acidic protons of the boronic acid group. The broadness is due to chemical exchange with residual water in the solvent.

-

Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (7.7-7.9 ppm) are expected, each integrating to one proton. Their singlet nature arises from the 1,3,5-substitution pattern, where no vicinal proton-proton coupling occurs.

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected around 2.4 ppm, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: ¹³C NMR provides a count of the number of unique carbon atoms and information about their chemical environment. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range of 0 to 200 ppm.

-

-

Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Data Presentation: Expected ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~140 | Ar-C-CH₃ |

| ~138 | Ar-C-H |

| ~135 | Ar-C-H |

| ~130 | Ar-C-H |

| ~120 (broad) | Ar-C-B(OH)₂ |

| ~118 | -C≡N |

| ~21 | -CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic Carbons: Four signals are expected for the aromatic ring carbons. The carbon attached to the boron atom (~120 ppm) may appear broader due to quadrupolar relaxation of the boron nucleus.[5]

-

Cyano Carbon (-C≡N): A peak around 118 ppm is characteristic of a nitrile carbon.[5]

-

Methyl Carbon (-CH₃): An upfield signal around 21 ppm corresponds to the methyl group carbon.

Workflow Diagram: NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Rationale for Experimental Choices: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.

Data Presentation: Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (B(OH)₂) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

Interpretation of FT-IR Spectrum:

-

O-H Stretch: A very prominent broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations of the boronic acid group, often hydrogen-bonded in the solid state.

-

C≡N Stretch: A sharp, strong absorption around 2230 cm⁻¹ is a definitive indicator of the cyano group.[6]

-

Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl group's C-H bonds.[7]

-

B-O Stretch: A strong band around 1350 cm⁻¹ is characteristic of the B-O single bond stretch.[8]

Mass Spectrometry (MS)

Rationale for Experimental Choices: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound, potentially with derivatization to improve volatility and thermal stability. Phenylboronic acids can sometimes be challenging to analyze directly by GC-MS due to their polarity and potential for dehydration or trimerization in the hot injector.[9] Derivatization to a more volatile ester (e.g., with pinacol) can be beneficial, though direct analysis is often possible.[10]

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like acetone or ethyl acetate.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Data Presentation: Expected MS Data

| m/z | Possible Assignment |

| 161 | [M]⁺ (Molecular Ion) |

| 144 | [M-OH]⁺ |

| 116 | [M-B(OH)₂]⁺ |

Interpretation of Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 161, corresponding to the molecular weight of C₈H₈BNO₂.

-

Fragmentation Pattern: Common fragmentation pathways for phenylboronic acids include the loss of a hydroxyl group ([M-OH]⁺ at m/z 144) and the loss of the entire boronic acid group ([M-B(OH)₂]⁺ at m/z 116).

Workflow Diagram: GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a complete spectroscopic profile of this compound. Each technique offers complementary information that, when synthesized, allows for the unequivocal confirmation of the molecule's structure and purity. The methodologies and expected data presented in this guide serve as a robust framework for researchers to ensure the quality of this critical reagent, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

RongNa Biotechnology Co., Ltd. (n.d.). This compound, CasNo.1451391-42-6. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0134593). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Langmuir. (2004, May 15). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

-

LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Chromatography Forum. (2017, August 2). clean up of GC/MS after phenylboronic acid derivative. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2024, September 10). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]

-

Future Science. (2024, March 11). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0015994). Retrieved from [Link]

Sources

- 1. splendidlab.in [splendidlab.in]

- 2. This compound, CasNo.1451391-42-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1451391-42-6 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]

- 10. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to 3-Cyano-5-methylphenylboronic Acid: Sourcing, Properties, and Applications in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-5-methylphenylboronic acid (CAS No. 1451391-42-6), a key building block for professionals in chemical research and drug development. The document details the compound's physicochemical properties, commercial availability, and strategic applications, with a primary focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings of this critical transformation, provide an exemplary experimental protocol with justifications for reagent choices, and discuss best practices for handling and storage. This guide serves as a practical resource for scientists leveraging this versatile reagent to construct complex molecular architectures for novel therapeutic agents and advanced materials.

Introduction: The Ascendancy of Arylboronic Acids in Drug Discovery

The boronic acid functional group has become a cornerstone of modern medicinal chemistry. Initially perceived with caution, the incorporation of boron into drug candidates has grown tremendously, culminating in several FDA-approved therapeutics like the proteasome inhibitor Bortezomib (Velcade) for multiple myeloma.[1] The unique properties of the boron atom—its empty p-orbital and trigonal planar geometry—allow it to engage in reversible covalent interactions with biological targets, offering a powerful mechanism for enzyme inhibition.[1][2]

Beyond their direct biological activity, arylboronic acids are indispensable reagents in synthetic chemistry. Their most prominent role is as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds.[2] This reaction's robustness, exceptional functional group tolerance, and the broad availability of boronic acid building blocks have cemented its status as a go-to method for assembling the complex biaryl and heteroaryl scaffolds prevalent in contemporary drug candidates.

Within this context, this compound emerges as a particularly valuable building block. It offers a pre-functionalized aromatic ring with three distinct points for molecular elaboration: the boronic acid for primary coupling, a synthetically versatile nitrile group, and a methyl group to probe steric and electronic interactions, making it a strategic asset for library synthesis and lead optimization campaigns.

Physicochemical Properties and Identification

Accurate identification is paramount for experimental reproducibility. The key properties of this compound are summarized below.

Chemical Structure

Caption: Structure of this compound.

Data Summary

| Property | Value | Reference(s) |

| CAS Number | 1451391-42-6 | [3][4][5][][7] |

| Molecular Formula | C8H8BNO2 | [3][5] |

| IUPAC Name | (3-cyano-5-methylphenyl)boronic acid | [7] |

| Appearance | White powder | [3] |

| InChI Key | HOWMWRQDWIZJNA-UHFFFAOYSA-N | [7] |

| SMILES | B(C1=CC(=CC(=C1)C#N)C)(O)O | [7] |

| Primary Application | Pharmaceutical intermediates, Organic reagents | [3][4] |

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to process development. It is typically sold as a solid with purity levels of 95% or higher.

When sourcing this reagent, it is critical for researchers to obtain and scrutinize the supplier's Certificate of Analysis (CoA). Key data points to verify include purity (typically assessed by HPLC or qNMR) and identity confirmation (¹H NMR, ¹³C NMR, MS). Inconsistent purity can significantly impact reaction yields, reproducibility, and the downstream purification process. For demanding applications, sourcing from manufacturers who provide comprehensive analytical data is strongly advised.

Representative Supplier Information

| Supplier | Business Type | Purity/Grade | CAS Number |

| BOC Sciences | Supplier | Custom | 1451391-42-6 |

| ChemScene | Manufacturer | ≥98% | 1451391-42-6 |

| RongNa Biotechnology Co., Ltd | Manufacturer/Supplier | 99% | 1451391-42-6 |

| Echemi (Marketplace) | Lists Manufacturers/Traders | Industrial Grade, 95%+ | 1451391-42-6 |

| Amadis Chemical | Supplier | Inquire | 1451391-42-6 |

| J&K Scientific | Distributor | Inquire | 1451391-42-6 |

Note: This table is representative and not exhaustive. Availability and specifications should be confirmed directly with the suppliers.[3][4][5][][7][8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the boronic acid's parent aryl ring and an aryl or vinyl halide/triflate.

Mechanistic Overview

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process is generally accepted to proceed through three fundamental steps, catalyzed by a Palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group (the 3-cyano-5-methylphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final C-C bond of the product (Ar-Ar') and regenerating the active Pd(0) catalyst.

Exemplary Synthetic Protocol

This protocol describes a general procedure for coupling this compound with a generic heteroaryl bromide, a common transformation in medicinal chemistry.

Objective: Synthesize 2-(3-Cyano-5-methylphenyl)pyridine.

Reagents & Equipment:

-

This compound (1.0 eq.)

-

2-Bromopyridine (1.1 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

-

1,4-Dioxane and Water (4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel)

Step-by-Step Methodology:

-

Inert Atmosphere: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 2-bromopyridine, Pd(PPh₃)₄, and K₂CO₃.

-

Causality: An inert atmosphere (N₂ or Ar) is crucial because the Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state, halting the catalytic cycle.

-

-

Solvent Addition: Degas the dioxane/water solvent mixture by bubbling N₂ or Ar through it for 15-20 minutes. Add the degassed solvent to the flask containing the solids.

-

Causality: Degassing removes dissolved oxygen from the solvent, further protecting the catalyst. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.

-

-

Reaction: Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring.

-

Causality: Heating accelerates the rate-limiting steps of the reaction, typically oxidative addition and reductive elimination, leading to a reasonable reaction time.

-

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Spot the reaction mixture against the starting materials. The reaction is complete upon consumption of the limiting reagent (the boronic acid).

-

Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Handling, Storage, and Stability

Arylboronic acids require proper handling to maintain their integrity. They are susceptible to protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions. More commonly, they can undergo thermal dehydration to form cyclic anhydride trimers known as boroxines.

Storage Recommendations:

-

Condition: Store in a tightly sealed container in a cool, dry, and dark place.[3][9]

-

Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., in a desiccator or glovebox) is recommended to prevent moisture- and air-induced degradation.

For applications requiring enhanced stability, the corresponding pinacol ester derivative, This compound pinacol ester (CAS 1220219-59-9) , is an excellent alternative.[] Pinacol esters are generally more robust, less prone to boroxine formation, and often exhibit better solubility in organic solvents.

Conclusion

This compound is a high-value, commercially accessible building block for chemical synthesis. Its strategic placement of functional groups—the reactive boronic acid, the versatile nitrile, and the modulating methyl group—provides chemists with a powerful tool for the rapid generation of molecular complexity. A thorough understanding of its role in the Suzuki-Miyaura reaction, coupled with proper sourcing and handling, enables researchers in drug discovery and materials science to efficiently construct novel molecular entities poised for downstream investigation.

References

-

National Center for Biotechnology Information. (3-Cyano-5-methyl-4-phenylhexan-2-yl)boronic acid. PubChem Compound Database. [Link]

-

AOBChem. 3-Cyano-5-(trifluoromethyl)phenylboronic acid. AOBChem. [Link]

-

The Royal Society of Chemistry. Supporting Information for a publication. The Royal Society of Chemistry. [Link]

- Google Patents. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.

-

ResearchGate. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

J&K Scientific. (3-Cyano-5-methylphenyl)boronic acid. J&K Scientific. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.1451391-42-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. (3-cyano-5-methylphenyl)boronic acid,1451391-42-6-Amadis Chemical [amadischem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. echemi.com [echemi.com]

- 9. chemscene.com [chemscene.com]

A-Z Guide to Computational Modeling of 3-Cyano-5-methylphenylboronic Acid: From Quantum Mechanics to Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-5-methylphenylboronic acid is a versatile building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Understanding its electronic structure, reactivity, and conformational landscape is paramount for optimizing reaction conditions and designing novel derivatives with enhanced properties. This in-depth technical guide provides a comprehensive framework for the theoretical and computational modeling of this compound. We will explore the foundational principles of Density Functional Theory (DFT), detail a step-by-step computational workflow, and interpret the results through advanced analyses such as Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO). This guide serves as a practical roadmap for researchers seeking to leverage computational chemistry to accelerate discovery and innovation.

Introduction: The Significance of this compound

Phenylboronic acids (PBAs) are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and diverse reactivity.[1] The title compound, this compound (3-CM-PBA), with its unique substitution pattern—an electron-withdrawing cyano group and an electron-donating methyl group—presents a fascinating case study in electronic modulation. These substituents fine-tune the reactivity of the boronic acid moiety, influencing its role as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[2]

Computational modeling offers a powerful lens to dissect these subtle electronic effects. By simulating the molecule's properties at the quantum level, we can predict its three-dimensional structure, electronic distribution, and spectroscopic signatures, and even anticipate its reactivity in chemical transformations. This in silico approach not only complements experimental work but can also guide synthetic efforts, saving valuable time and resources.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of any computational study hinges on the selection of appropriate theoretical methods. For organoboron compounds, Density Functional Theory (DFT) has emerged as a robust and efficient methodology, providing a favorable balance between computational cost and accuracy.[3]

Pillar of Expertise: Why DFT?

Unlike more computationally expensive methods like Møller-Plesset perturbation theory (MP2), DFT is well-suited for molecules of this size, allowing for the use of larger, more flexible basis sets that are crucial for accurately describing the electronic environment around the boron atom.[1]

2.1. The B3LYP Functional and 6-311++G(d,p) Basis Set

For this guide, we advocate for the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of electronic properties.

This will be paired with the 6-311++G(d,p) basis set. Let's break down this nomenclature:

-

6-311G: A triple-zeta basis set, meaning each atomic orbital is described by three basis functions, providing a high degree of flexibility.

-

++: Diffuse functions are added to both heavy atoms and hydrogen. These are essential for describing the behavior of electrons far from the nucleus, which is critical for anions and systems with lone pairs, like the oxygen atoms in the boronic acid group.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds.

A study on 3-cyanophenylboronic acid has demonstrated the efficacy of the B3LYP/6-311++G(d,p) level of theory for investigating its structural and electronic properties.[4]

The Computational Workflow: A Step-by-Step Protocol

This section provides a detailed, self-validating protocol for the computational analysis of 3-CM-PBA.

Caption: A generalized workflow for the computational analysis of a molecule.

Protocol:

-

Molecular Structure Input:

-

Geometry Optimization:

-

Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the structure with the minimum potential energy.

-

Self-Validation: The optimization process is considered converged when the forces on each atom and the change in energy between steps fall below a predefined threshold.

-

-

Frequency Analysis:

-

Conduct a frequency calculation on the optimized geometry at the same level of theory.

-

Self-Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.

-

This step also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

-

Analysis of Molecular Properties:

-

Using the optimized geometry, perform further calculations to elucidate the electronic properties of the molecule. This includes Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

-

Results and Discussion: Interpreting the Data

4.1. Conformational Analysis and Optimized Geometry

Phenylboronic acids can exist in several conformations due to the rotation of the two O-H bonds.[5] For 3-cyanophenylboronic acid, four primary conformers are typically considered: anti-syn, syn-anti, syn-syn, and anti-anti.[4] Computational studies have shown that the anti-syn conformer is the most stable.[4] We can expect a similar result for the 3-cyano-5-methyl derivative.

| Parameter | Predicted Value (Å or °) | Experimental (if available) |

| C-B Bond Length | ~1.55 Å | - |

| B-O Bond Lengths | ~1.37 Å | - |

| C-C≡N Angle | ~179° | - |

| O-B-O Angle | ~118° | - |

| Table 1: Predicted geometric parameters for the most stable conformer of this compound. |

The B-O bond lengths of approximately 1.37 Å suggest significant partial double bond character, arising from pπ-pπ interactions between the oxygen lone pairs and the empty p-orbital on the boron atom.[6]

4.2. Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone for understanding chemical reactivity.[7][8] It posits that the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10]

-

HOMO: Represents the ability to donate electrons (nucleophilicity).

-

LUMO: Represents the ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[7]

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

For 3-CM-PBA, we would expect the HOMO to be distributed primarily over the aromatic ring and the methyl group, reflecting its electron-donating character. Conversely, the LUMO would likely be localized on the boronic acid moiety and the electron-withdrawing cyano group, indicating these as the primary sites for nucleophilic attack.

4.3. Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It helps identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively.

-

Red/Yellow Regions: Electron-rich, negative potential (sites for electrophilic attack).

-

Blue Regions: Electron-poor, positive potential (sites for nucleophilic attack).

-

Green Regions: Neutral potential.

For 3-CM-PBA, the MEP map would likely show a negative potential (red) around the oxygen atoms of the boronic acid and the nitrogen atom of the cyano group, making them susceptible to electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups and the boron atom, highlighting their electrophilic character.

4.4. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule.[11][12] It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with intuitive Lewis structures.[11] A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation and resonance, as "donor-acceptor" interactions.[13]

For 3-CM-PBA, NBO analysis can quantify the strength of the pπ-pπ interaction between the oxygen lone pairs (donor) and the empty p-orbital of the boron atom (acceptor), providing a quantitative measure of the B-O double bond character.[6] It can also reveal hyperconjugative interactions between the phenyl ring's π-system and the C-B bond.

Applications in Drug Development and Materials Science

The insights gained from these computational studies have direct practical applications:

-

Drug Development: By understanding the MEP and FMOs, medicinal chemists can design inhibitors that form specific covalent or non-covalent interactions with biological targets. The boronic acid group is a known pharmacophore that can form reversible covalent bonds with serine residues in enzymes.[13]

-

Reaction Optimization: The calculated reactivity indices can help predict the molecule's behavior in reactions like the Suzuki-Miyaura coupling. Understanding the electronic effects of the cyano and methyl groups allows for the rational selection of catalysts and reaction conditions.

-

Materials Science: The HOMO-LUMO gap is a critical parameter in the design of organic electronic materials. By computationally screening derivatives of 3-CM-PBA, researchers can identify candidates with desirable electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion and Future Outlook

This guide has outlined a comprehensive computational strategy for elucidating the structural and electronic properties of this compound. By employing DFT calculations in conjunction with FMO, MEP, and NBO analyses, researchers can gain deep, actionable insights into the molecule's behavior. This theoretical framework not only validates and explains experimental observations but also serves as a predictive tool to guide the design of new molecules and the optimization of chemical processes. Future studies could extend this methodology to model reaction mechanisms, simulate interactions with biological macromolecules, and predict the properties of polymers derived from this versatile building block.

References

-

Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. Available at: [Link]

-

An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. Imperial College London. Available at: [Link]

-

An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation. PubMed Central. Available at: [Link]

-

Computational modelling of the enantioselectivity in the asymmetric 1,4-addition of phenylboronic acid to a bulky, doubly pro-chiral maleimide catalyzed by a Rh/chiral diene complex. RSC Publishing. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

-

A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. PubMed Central. Available at: [Link]

-

On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. Available at: [Link]

-

DFT calculations reveal the origin of controllable synthesis of β-boronyl carbonyl compounds from Cu/Pd-cocatalyzed four-component borocarbonylation of vinylarenes. RSC Publishing. Available at: [Link]

-

The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing. Available at: [Link]

-

Frontier molecular orbital theory. Wikipedia. Available at: [Link]

-

frontier molecular orbital analysis. YouTube. Available at: [Link]

-

frontier molecular orbital analysis. YouTube. Available at: [Link]

-

Natural Bond Orbital 7.0 Home. NBO 7.0. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis. ORCA Manual. Available at: [Link]

-

(3-Cyano-5-methyl-4-phenylhexan-2-yl)boronic acid. PubChem. Available at: [Link]

Sources

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.1451391-42-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 3. Computational modelling of the enantioselectivity in the asymmetric 1,4-addition of phenylboronic acid to a bulky, doubly pro-chiral maleimide catalyz ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA12792K [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]

- 12. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 13. pnas.org [pnas.org]

discovery and historical context of substituted phenylboronic acids

An In-depth Technical Guide on the Discovery and Historical Context of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the origins and evolution of substituted phenylboronic acids, tracing their path from academic curiosities to indispensable tools in modern chemistry. We will explore the pivotal discoveries, key figures, and the expanding applications of this remarkably versatile class of compounds.

Early Explorations in Organoboron Chemistry

The journey into the world of organoboron chemistry began in the 19th century. The first synthesis of an organoborane is credited to Edward Frankland in 1862. However, it was Alfred Michaelis who, in the late 19th and early 20th centuries, extensively explored the synthesis of arylboronic acids, including phenylboronic acid, through the reaction of organomercury compounds with boron trichloride. These early methods were often fraught with difficulties, including the use of toxic reagents and harsh reaction conditions, which limited their widespread application. A significant advancement came with the use of more accessible organometallic reagents, such as Grignard reagents, reacting with borate esters, which offered a more practical route to these compounds.

The Suzuki-Miyaura Coupling: A Revolution in Chemical Synthesis

The true potential of substituted phenylboronic acids was unlocked with the advent of the palladium-catalyzed cross-coupling reaction, famously known as the Suzuki-Miyaura coupling. This transformative discovery, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010, fundamentally changed the landscape of organic synthesis.

The remarkable utility of the Suzuki coupling stems from several key advantages:

-

Mild Reaction Conditions: The reaction is highly tolerant of a wide variety of functional groups, allowing for the coupling of complex molecules without the need for extensive protecting group strategies.

-

High Yields and Selectivity: The Suzuki coupling is renowned for its efficiency and chemoselectivity, consistently delivering high yields of the desired cross-coupled products.

-

Stability and Availability: Phenylboronic acids are typically stable, crystalline solids that are easy to handle and store. A vast and diverse array of substituted phenylboronic acids are now commercially available, providing chemists with a rich toolbox for molecular design.

-

Low Toxicity: Compared to other organometallic reagents, boronic acids and their byproducts generally exhibit low toxicity, making the Suzuki coupling a more environmentally friendly synthetic method.

The catalytic cycle of the Suzuki coupling involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a boronate (formed from the boronic acid and a base), and finally, reductive elimination to afford the coupled product and regenerate the catalyst.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impact on Drug Discovery and Medicinal Chemistry

The Suzuki coupling, fueled by the diversity of substituted phenylboronic acids, has had a profound impact on the field of drug discovery. It has become an indispensable tool for medicinal chemists in the synthesis of new chemical entities and the optimization of lead compounds.